Enantiomeric Purity: (R)- vs (S)-Configuration Determines Chiral Fidelity
(1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol (CAS 2227706-43-4) is the defined (R)-enantiomer. The corresponding (S)-enantiomer is assigned CAS 2227888-51-7 . This enantiomeric distinction is not trivial; in chiral building blocks, the (R) and (S) forms are non-superimposable mirror images that interact differently with chiral environments in asymmetric catalysis and biological systems [1].
| Evidence Dimension | Absolute Stereochemistry |
|---|---|
| Target Compound Data | (R)-configuration confirmed by IUPAC name and InChI Key LXAUCTIDNYDKTL-RXMQYKEDSA-N |
| Comparator Or Baseline | (S)-enantiomer, CAS 2227888-51-7; IUPAC (1S)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol |
| Quantified Difference | Opposite stereochemical configuration |
| Conditions | Structural identity based on CAS registry and IUPAC nomenclature |
Why This Matters
Procurement of the correct enantiomer is essential for chiral applications, as the (S)-form is a distinct chemical entity that will not substitute without altering stereochemical outcomes.
- [1] Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Current Topics in Medicinal Chemistry, 11(7), 760-770. View Source
